molecular formula C7H10ClN3O3 B1662488 levornidazole CAS No. 166734-83-4

levornidazole

Numéro de catalogue B1662488
Numéro CAS: 166734-83-4
Poids moléculaire: 219.62 g/mol
Clé InChI: IPWKIXLWTCNBKN-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol” is a derivative of the nitroimidazole class of compounds . Nitroimidazoles are widely used in the treatment of diseases caused by protozoa and anaerobic bacteria . The simplest structural requirement for biological activity is the 1-alkyl-5-nitro-imidazole unit .


Synthesis Analysis

The synthesis of nitroimidazole derivatives involves various reactions. The isopropyl alcoholic functional group in the secnidazole molecule is suitable for various reactions . Hence it is substituted with different groups by replacing the hydroxyl group with several groups and other effective secnidazole derivatives were obtained .


Molecular Structure Analysis

The molecular formula of the compound is C7H11N3O3 . The nitro group in the 5-position of the imidazole ring is essential for biological activity and so it has to be sterically unhampered . The regions of the 5-nitroimidazole structure involving C2, C5, and N1 positions are important in interaction with receptors in anaerobic organisms .


Chemical Reactions Analysis

The nitro group in the 5-position of the imidazole ring is essential for biological activity and so it has to be sterically unhampered . The steric protection of the NO2 group by substituents in positions 1 and 2 is necessary . This configuration not only influences the metabolism but also the physicochemical properties of such compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.18 g/mol . It has a melting point of 108-110°C and a boiling point of 367.7±22.0 °C . The density of the compound is 1.34±0.1 g/cm3 .

Applications De Recherche Scientifique

Agent antimicrobien dans les infections anaérobies

Le levornidazole est un nouvel agent antimicrobien nitroimidazolé actif contre les anaérobies. Il a fait l'objet d'études sur son profil pharmacocinétique chez des sujets sains afin de proposer des schémas posologiques basés sur l'analyse pharmacocinétique/pharmacodynamique .

Propriétés immunomodulatrices pour les affections inflammatoires

Le composé a montré un potentiel en tant qu'agent immunomodulateur, ce qui pourrait être bénéfique dans le traitement des affections inflammatoires multifactorielles telles que la rectocolite hémorragique (RCH). Des investigations sur ses propriétés immunomodulatrices ont mis en évidence son potentiel thérapeutique dans la RCH .

Pharmacocinétique et pharmacodynamique dans les infections intra-abdominales

Les caractéristiques pharmacocinétiques et pharmacodynamiques du this compound ont été étudiées chez des patients atteints d'infection anaérobie intra-abdominale afin de fournir une justification pour de nouveaux schémas posologiques cliniques .

Mécanisme D'action

Levornidazole, also known as Ornidazole Levo-, Levo-ornidazole, Ornidazole (Levo-), (S)-Ornidazole, or (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, is a novel nitroimidazole antimicrobial agent .

Target of Action

This compound primarily targets anaerobic bacteria and protozoa . These organisms thrive in environments devoid of oxygen and are often responsible for various types of infections.

Mode of Action

This compound operates through a well-characterized mechanism of action inherent to the nitroimidazole class of drugs . This mechanism primarily involves the reduction of the nitro group by bacterial and protozoal enzymes to produce reactive nitrogen species . These reactive species then interact with the DNA of the microorganisms, causing DNA damage and inhibiting further synthesis . This disruption of DNA processes interferes with the organism’s ability to replicate and survive .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA synthesis and repair. By causing direct DNA damage, this compound effectively halts these processes, leading to cell death in the targeted anaerobic organisms .

Pharmacokinetics

This compound exhibits excellent pharmacokinetic properties. After oral administration, it is rapidly and completely absorbed , reaching peak plasma concentration about 0.5 hours after a single dose . The maximal concentration (Cmax) and exposure (AUC) of this compound increase linearly with dose . The compound has a large apparent volume of distribution (48.68 ± 4.92 L) and a long half-life (11.93 ± 1.28 h), indicating extensive distribution and sustained presence in the body . The absolute oral bioavailability of this compound tablets is high, at 98.3% ± 7.6% . The urinary excretion of this compound is relatively low, at 7.99% .

Result of Action

The result of this compound’s action is the effective killing of anaerobic bacteria and protozoa. By causing DNA damage and inhibiting DNA synthesis, this compound prevents these organisms from replicating and surviving . This leads to a reduction in infection and alleviation of symptoms in the host.

Action Environment

The action of this compound is influenced by the anaerobic environment of the targeted organisms. As a nitroimidazole, this compound is activated in low-oxygen conditions, which are typical of the environments where anaerobic bacteria and protozoa thrive .

Orientations Futures

The nitroimidazole class of compounds has yielded several antimicrobial agents that are currently in use . Despite this activity and a clear need for the development of new treatments for these conditions, the associated toxicity and lack of clear mechanisms of action have limited their therapeutic development . Therefore, future research could focus on reducing toxicity and elucidating the mechanisms of action of these compounds.

Propriétés

IUPAC Name

(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKIXLWTCNBKN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C[C@@H](CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166734-83-4
Record name Ornidazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORNIDAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7CGZ9LP53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 5
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 6
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

Q & A

Q1: How does levornidazole exert its antibacterial effect?

A1: [] this compound, like other nitroimidazoles, works by diffusing into the microbial cell and undergoing reductive activation. This process forms reactive intermediates that damage DNA, leading to cell death.

Q2: Is there a difference in antibacterial activity between this compound and ornidazole?

A2: [] this compound displays in vitro activity similar to or slightly higher than ornidazole against anaerobic gram-negative and gram-positive bacilli, and anaerobic gram-positive cocci. Both show good activity against Bacteroides fragilis, Bacteroides thetaiotaomicron, Clostridium difficile, Clostridium perfringens, and Peptostreptococcus magnus.

Q3: Are there any differences in the central nervous system effects between this compound and (R)-ornidazole?

A3: [] Yes, (R)-ornidazole exhibits stronger central nervous system inhibition compared to (S)-ornidazole (this compound). This difference is observed in various tests, including hypnotic activity, sleeping synergy with thiopental, and anticonvulsive activity in mice models.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H10ClN3O3, and its molecular weight is 203.62 g/mol.

Q5: Are there any specific challenges in formulating stable this compound injections?

A5: [] Maintaining the stability of this compound injections, especially at low temperatures, can be challenging. Novel formulation approaches, such as using specific heating-cooling cycles during production with ethanol or a mixture of ethanol and propylene glycol as solvents, have been explored to enhance stability.

Q6: How does the pharmacokinetic profile of this compound compare to ornidazole?

A6: [, ] Studies in healthy Chinese subjects show that the pharmacokinetic parameters, such as Cmax, AUC0-∞, and AUC0-t, are similar for this compound and ornidazole after intravenous administration. This suggests comparable absorption, distribution, and elimination characteristics.

Q7: Does this compound undergo chiral inversion to (R)-ornidazole in vivo?

A7: [, ] No, research confirms the absence of chiral inversion of this compound to (R)-ornidazole in vivo following intravenous administration.

Q8: Is there any difference in the pharmacokinetic profile of this compound and this compound phosphate disodium?

A8: [] Studies in rats indicate that this compound phosphate disodium rapidly converts to this compound in vivo. The pharmacokinetic parameters between the two forms show no significant difference, suggesting comparable bioavailability and distribution.

Q9: What are the clinical applications of this compound?

A9: this compound exhibits clinical efficacy in treating various anaerobic infections, including pelvic inflammatory disease [], oral anaerobic infections [], and pelvic anaerobic infections [].

Q10: Does this compound exhibit potential for treating endometriosis?

A10: [] A rat model of endometriosis suggests that ornidazole, the racemic mixture containing this compound, may restrict endometriosis progression by exhibiting anti-inflammatory and antiangiogenic effects. Further research is needed to confirm the specific role of this compound.

Q11: What is known about the safety and tolerability of this compound?

A11: [, ] this compound demonstrates a favorable safety profile with low incidence of adverse reactions. Studies indicate that it is well-tolerated in healthy volunteers after single and multiple intravenous doses.

Q12: What analytical methods are used to quantify this compound?

A12: Several analytical techniques, including high-performance liquid chromatography (HPLC) [, , , , , , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [], are employed for the qualitative and quantitative analysis of this compound in various matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.